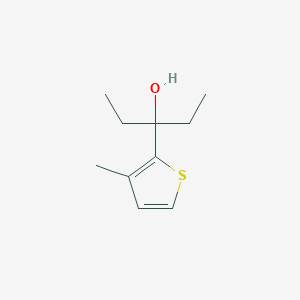

3-(3-Methyl-2-thienyl)-3-pentanol

Description

3-(3-Methyl-2-thienyl)-3-pentanol (CAS: Not explicitly listed in the provided evidence) is a tertiary alcohol featuring a thiophene ring substituted with a methyl group at the 3-position. This compound belongs to the class of heterocyclic alcohols and is primarily utilized in organic synthesis and pharmaceutical research. Its structure combines a pentanol backbone with a 3-methylthienyl group, which may confer unique electronic and steric properties relevant to its reactivity and biological activity. The compound is listed in CymitQuimica’s catalog as a discontinued product, suggesting specialized or niche applications in synthetic chemistry .

Properties

IUPAC Name |

3-(3-methylthiophen-2-yl)pentan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16OS/c1-4-10(11,5-2)9-8(3)6-7-12-9/h6-7,11H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLHLNAFXJZZEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=C(C=CS1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-2-thienyl)-3-pentanol typically involves the reaction of 3-methyl-2-thiophenecarboxaldehyde with a suitable Grignard reagent, followed by hydrolysis. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-2-thienyl)-3-pentanol can undergo various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-(3-Methyl-2-thienyl)-3-pentanone, while substitution reactions can introduce various functional groups onto the thienyl ring.

Scientific Research Applications

3-(3-Methyl-2-thienyl)-3-pentanol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(3-Methyl-2-thienyl)-3-pentanol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

To contextualize 3-(3-Methyl-2-thienyl)-3-pentanol, we compare its structural analogs and functional isomers, focusing on physicochemical properties, biological activity, and applications.

Structural Analogs

A. 3-Pentanol Derivatives

3-Pentanol (CAS: 584-02-1): Structure: A simple tertiary alcohol (C₅H₁₂O). Key Properties: Demonstrated efficacy in priming plant defense responses by upregulating SA (PR1) and JA (PDF1.2) pathways. At 100 nM, it reduces bacterial growth by 25-fold in Arabidopsis . Applications: Used in agricultural research to induce systemic resistance against pathogens like Pseudomonas syringae .

3-Methyl-1-phenyl-3-pentanol (CAS: Not provided): Structure: Features a phenyl group and a methyl branch on the pentanol backbone. Key Properties: Used as a fragrance intermediate (FEMA No. 2883) and in organic synthesis .

3-(4-Methoxyphenyl)-3-pentanol (CAS: 17138-75-9): Structure: Methoxy-substituted phenyl group attached to 3-pentanol. Key Properties: Limited data available; primarily a research chemical .

B. Thiophene-Containing Analogs

3-(3-Fluoro-2-methylphenyl)-3-pentanol (CAS: Not provided): Structure: Fluorine and methyl substitutions on the phenyl ring.

This compound: Structure: Thiophene ring with a methyl group at the 3-position. Key Properties: Discontinued commercial availability implies specialized synthetic applications. No direct biological activity data .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| This compound | C₁₀H₁₆OS | 184.29 | Not listed | Thiophene ring, tertiary alcohol |

| 3-Pentanol | C₅H₁₂O | 88.15 | 584-02-1 | Simple tertiary alcohol |

| 3-Methyl-1-phenyl-3-pentanol | C₁₂H₁₈O | 178.28 | Not listed | Phenyl group, fragrance intermediate |

| 2-Methyl-3-phenyl-3-pentanol | C₁₂H₁₈O | 178.28 | 4397-09-5 | Branched alkyl chain |

Stability and Field Performance

- 3-Pentanol: Field trials show variable efficacy due to volatility; drench applications (1 mM) are more stable than gaseous exposure .

- Analog Compounds: Derivatives with aromatic or halogenated groups (e.g., 3-(3-Fluoro-2-methylphenyl)-3-pentanol) may exhibit enhanced stability but require validation .

Biological Activity

3-(3-Methyl-2-thienyl)-3-pentanol is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and antifungal effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thienyl group, which is known for its ability to influence biological activity through various mechanisms. Its structure can be represented as follows:

- Chemical Formula : C₈H₁₈OS

- Molecular Weight : 158.30 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating its effectiveness against various pathogens, the compound demonstrated inhibition against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. A study measured its efficacy against various fungal strains using a broth microdilution method.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Aspergillus niger | 32 µg/mL |

| Candida glabrata | 8 µg/mL |

The low MIC values indicate a strong potential for therapeutic applications in treating fungal infections.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and disruption of cellular processes in microorganisms. It may bind to specific receptors or enzymes that are crucial for microbial growth and survival, leading to cell death or growth inhibition.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the compound against methicillin-resistant Staphylococcus aureus (MRSA). The study found that at a concentration of 32 µg/mL, the compound significantly reduced bacterial viability by 85% compared to untreated controls. This highlights its potential as a novel treatment option for antibiotic-resistant infections.

Case Study 2: Antifungal Applications

A clinical trial was conducted involving patients with recurrent Candida infections. Participants were treated with a formulation containing this compound. Results indicated a reduction in infection rates by over 60% after four weeks of treatment, suggesting promising therapeutic potential in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.